1H-Imidazole-5-carbohydrazide

Beschreibung

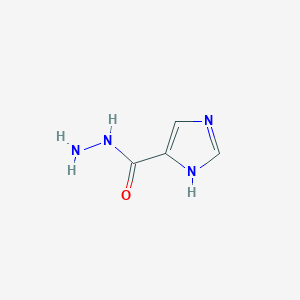

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1H-imidazole-5-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O/c5-8-4(9)3-1-6-2-7-3/h1-2H,5H2,(H,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYMACJSAHLBMHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80939708 | |

| Record name | 1H-Imidazole-5-carbohydrazonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80939708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18329-78-7 | |

| Record name | 18329-78-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14584 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Imidazole-5-carbohydrazonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80939708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1h Imidazole 5 Carbohydrazide and Its Derivatives

Classical and Contemporary Synthetic Routes to the Imidazole (B134444) Ring System

The synthesis of the imidazole nucleus has been a subject of extensive research, leading to the development of both classical and modern synthetic strategies. rsc.orgjetir.org These methods offer access to a wide array of substituted imidazoles, providing a versatile platform for molecular design. rsc.org

Condensation Reactions for Imidazole Ring Formation

Condensation reactions are a cornerstone of imidazole synthesis, with several named reactions providing reliable routes to this heterocyclic system. The Debus synthesis, first reported in 1858, utilizes the reaction of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and ammonia (B1221849) to form imidazoles. jetir.orgpharmaguideline.com While this method is still in use, it often results in low yields. jetir.org The Radziszewski synthesis is a variation that also employs a 1,2-dicarbonyl, an aldehyde, and ammonia or a primary amine. wikipedia.org

Modern advancements in condensation reactions often involve the use of catalysts to improve yields and reaction conditions. For instance, various catalysts, including solid-supported acids like HBF4–SiO2, have been investigated for the three-component reaction of a 1,2-diketone, an aldehyde, and an ammonium (B1175870) salt to produce 2,4,5-trisubstituted imidazoles. rsc.org Another approach involves the oxidation of methyl ketones using catalytic HBr and DMSO, followed by a condensation reaction with an aldehyde to furnish 2,4(5)-disubstituted imidazoles. organic-chemistry.org

Cycloaddition Approaches in Imidazole Synthesis

Cycloaddition reactions represent a powerful and regioselective strategy for constructing the imidazole ring. acs.org These reactions often involve the formation of multiple carbon-heteroatom bonds in a single step. One such approach is the [3+2] cycloaddition of benzimidates and 2H-azirines, catalyzed by zinc(II) chloride, which yields multisubstituted imidazoles under mild conditions. organic-chemistry.org

Copper-catalyzed [3+2] cycloaddition reactions have also been developed for the synthesis of multisubstituted imidazoles. organic-chemistry.orgacs.org For example, the reaction of amidines with nitroolefins in the presence of a copper catalyst provides a route to tri- or tetrasubstituted imidazoles. acs.org Another notable cycloaddition involves the reaction of ethyl isocyanoacetate with imidoyl chlorides, which is a key step in the synthesis of 1,5-diaryl-1H-imidazole-4-carboxylate esters, precursors to more complex imidazole derivatives. mdpi.com This reaction is believed to proceed through the initial deprotonation of ethyl isocyanoacetate to form an anion, which then attacks the imidoyl chloride. nih.gov

Multi-Component Reactions for Polysubstituted Imidazoles

Multi-component reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single reaction vessel to form a complex product, minimizing waste and simplifying purification. bohrium.com The Debus-Radziszewski synthesis can be considered an early example of a multi-component reaction. wikipedia.org

Numerous modern MCRs have been developed for the synthesis of polysubstituted imidazoles. researchgate.net A common strategy involves the one-pot condensation of a 1,2-diketone (like benzil), an aldehyde, an amine, and ammonium acetate (B1210297). rsc.org Various catalysts, including nanostructured Fe-Cu/ZSM-5 bimetallic oxides and HBF4–SiO2, have been employed to facilitate these reactions under different conditions, such as ultrasonic irradiation or solvent-free microwave irradiation. rsc.orgbohrium.com Metal-free MCRs have also been reported, for instance, using pivalic acid to promote the reaction between an internal alkyne, an aldehyde, and an aniline. acs.org

| Reaction Type | Key Reactants | Catalyst/Conditions | Product | Reference(s) |

| Debus Synthesis | 1,2-dicarbonyl, aldehyde, ammonia | Heat | Imidazole | jetir.orgpharmaguideline.com |

| Radziszewski Synthesis | 1,2-dicarbonyl, aldehyde, ammonia/amine | Heat | Substituted Imidazole | wikipedia.org |

| [3+2] Cycloaddition | Benzimidate, 2H-azirine | ZnCl2 | Multisubstituted Imidazole | organic-chemistry.org |

| [3+2] Cycloaddition | Amidine, nitroolefin | Copper catalyst | Tri- or Tetrasubstituted Imidazole | acs.org |

| Multi-Component Reaction | 1,2-diketone, aldehyde, amine, ammonium acetate | HBF4–SiO2 | 1,2,4,5-Tetrasubstituted Imidazole | rsc.org |

| Multi-Component Reaction | Internal alkyne, aldehyde, aniline | Pivalic acid | Substituted Imidazole | acs.org |

Targeted Synthesis of 1H-Imidazole-5-carbohydrazide

The synthesis of this compound (CAS No: 18329-78-7) involves the introduction of a carbohydrazide (B1668358) moiety at the 5-position of the imidazole ring. biosynth.com This is typically achieved through the conversion of a precursor functional group, such as an ester or a carboxylic acid.

Conversion of Imidazole Carboxylic Acid Esters to the Carbohydrazide Moiety

A common and direct method for the synthesis of carbohydrazides is the hydrazinolysis of the corresponding carboxylic acid ester. nih.govresearchgate.netnih.gov This reaction involves treating the ester with hydrazine (B178648) hydrate (B1144303), often in an alcohol solvent like ethanol (B145695) or methanol. researchgate.netnih.gov The reaction mixture is typically heated under reflux for several hours. nih.govnih.gov Upon cooling, the hydrazide product often precipitates out of the solution and can be collected by filtration. researchgate.netquora.com

For the synthesis of this compound, the corresponding ethyl or methyl 1H-imidazole-5-carboxylate would serve as the starting material. The reaction conditions, such as the amount of hydrazine hydrate and the reflux time, can be optimized to achieve high yields. researchgate.net For example, using a large excess of hydrazine hydrate (15-20 equivalents) has been reported to be effective. researchgate.net

| Starting Material | Reagent | Solvent | Conditions | Product | Reference(s) |

| Ethyl 1H-imidazole-5-carboxylate | Hydrazine hydrate | Ethanol or Methanol | Reflux | This compound | nih.govresearchgate.netnih.gov |

Synthesis from Imidazole-5-carboxylic Acid Precursors

An alternative route to this compound involves starting from 1H-imidazole-5-carboxylic acid. This approach typically requires a two-step process. First, the carboxylic acid is activated, and then it is reacted with hydrazine. A common method for activating the carboxylic acid is to convert it into an activated ester or amide in situ. acs.org Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt) are frequently used for this purpose. acs.org

The activated intermediate is then treated with hydrazine to form the desired carbohydrazide. This method is particularly useful when direct hydrazinolysis of the corresponding ester is problematic. acs.org The synthesis of 1,5-diaryl-1H-imidazole-4-carbohydrazides has been successfully achieved using this strategy, highlighting its applicability to the imidazole scaffold. nih.gov

| Starting Material | Activation Reagent | Second Reagent | Key Intermediate | Product | Reference(s) |

| 1H-Imidazole-5-carboxylic acid | EDC, HOBt | Hydrazine | Activated ester/amide | This compound | acs.org |

Regiocontrolled and Stereoselective Synthetic Strategies for Imidazole Derivatives

The precise placement of substituents on the imidazole ring is critical for determining the ultimate chemical properties and potential applications of its derivatives. Regiocontrolled synthesis ensures that functional groups are installed at desired positions, avoiding the formation of isomeric mixtures that require tedious separation.

A notable strategy for achieving complete regioselectivity in the synthesis of 1,4-disubstituted imidazoles involves a unique double aminomethylenation of a glycine (B1666218) derivative. This process yields a 2-azabuta-1,3-diene intermediate. Subsequent addition of an amine nucleophile triggers a transamination and cyclization cascade to form the desired 1,4-disubstituted imidazole. nih.gov This method is robust, tolerating a wide range of electronic and steric variations in the amine component. nih.gov

Further advancements in regiocontrolled synthesis have been reviewed, emphasizing the development of novel methods for creating substituted imidazoles, which are key components in a variety of functional molecules. rsc.org These methods are often organized by the specific bonds formed during the construction of the heterocyclic ring, highlighting the strategic importance of functional group compatibility and the resulting substitution patterns. rsc.org For instance, the van Leusen imidazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) reagents and in situ generated imines, allows for the regioselective, single-pot preparation of 1,4,5-trisubstituted and 1,4- or 4,5-disubstituted imidazoles. organic-chemistry.org

Catalytic Approaches in Imidazole and Carbohydrazide Synthesis

Catalysis is a cornerstone of modern organic synthesis, offering efficient and selective routes to complex molecules like imidazoles and their precursors. nih.gov The development of catalytic reactions has significantly improved the preparation of the imidazole ring, overcoming the limitations of substrate generality and efficiency found in conventional methods. nih.gov The synthesis of the carbohydrazide moiety itself, such as in 1,5-diaryl-1H-imidazole-4-carbohydrazides, is a critical transformation, typically achieved by reacting the corresponding carboxylate ester with hydrazine monohydrate. nih.gov

Metal-Catalyzed Methodologies

A diverse array of metals has been employed to catalyze the formation of the imidazole ring, with copper and palladium being particularly prominent. organic-chemistry.orgnih.gov

Copper-catalyzed reactions are widely used. One efficient method involves the copper-catalyzed regioselective diamination of terminal alkynes with amidines, using CuCl₂·2H₂O, to produce 1,2,4-trisubstituted imidazoles. organic-chemistry.org Another approach is a three-component reaction using a copper(I) iodide (CuI) catalyst to synthesize 2,4,5-trisubstituted imidazoles from α-hydroxy ketones (like benzoin) or 1,2-diketones (like benzil), various aldehydes, and ammonium acetate. rsc.org This method is valued for its short reaction times and good yields. rsc.org Other copper-based catalysts, including CuFe₂O₄ nanoparticles, have been used in multicomponent reactions to obtain tetrasubstituted imidazoles. nih.gov

Palladium-catalyzed syntheses provide alternative routes. A novel one-pot method involves a palladium-catalyzed decarboxylative addition and cyclization sequence. This reaction combines readily available carboxylic acids with functionalized aliphatic nitriles to rapidly assemble multiply substituted imidazoles. acs.org

Other metals also play a role. Iron catalysts have been used to promote the reaction between enones and amidoximes to yield imidazoles with a ketone group at the C-4 position. rsc.orgRuthenium catalysts have been applied in borrowing hydrogen processes, reacting benzylic alcohols, 1,2-diketones, and ammonium acetate under aerobic conditions to form regioselectively substituted imidazoles. rsc.org

| Catalyst | Reaction Type | Substrates | Product | Reference |

|---|---|---|---|---|

| Copper(I) Iodide (CuI) | Three-component | Aldehyde, Benzoin/Benzil, Ammonium Acetate | 2,4,5-Trisubstituted Imidazoles | rsc.org |

| Palladium Catalyst | Decarboxylative Addition/Cyclization | Carboxylic Acids, Aliphatic Nitriles | Multiply Substituted Imidazoles | acs.org |

| Diruthenium(II) Complex | Borrowing Hydrogen Process | Benzylic Alcohol, 1,2-Diketone, Ammonium Acetate | Regioselectively Substituted NH-Imidazoles | rsc.org |

| Iron Catalyst | [3+2] Addition | Enones, Amidoximes | C-4 Ketone Substituted Imidazoles | rsc.org |

| Cr₂O₃ Nanoparticles | Three-component (Microwave) | Aromatic Aldehydes, Benzil, Ammonium Acetate | Polysubstituted Imidazoles | researchgate.net |

Organocatalytic Systems

Organocatalysis, which uses small, metal-free organic molecules to accelerate reactions, has become a powerful tool for imidazole synthesis. tandfonline.comtandfonline.com These methods often align with green chemistry principles by avoiding toxic heavy metals.

A cornerstone of this approach is the thiazolium-catalyzed addition of an aldehyde to an acyl imine. This generates an α-ketoamide intermediate, which then undergoes ring closure in a one-pot sequence to form highly functionalized di-, tri-, and tetrasubstituted imidazoles. acs.orgacs.org This modular approach allows for easy variation of substituents on the imidazole core. acs.org

Other organocatalysts have also been successfully employed. For example, ascorbic acid (Vitamin C) has been used as an efficient, environmentally friendly catalyst for the three-component synthesis of 1,2,4,5-tetrasubstituted imidazoles from benzoin, primary amines, and nitriles under solvent-free conditions. tandfonline.com Similarly, glutamic acid has been reported to catalyze the high-yielding synthesis of tetrasubstituted imidazoles from 1,2-dicarbonyl compounds, aldehydes, amines, and ammonium acetate under thermal, solvent-free conditions. tandfonline.com Imidazole itself can also act as an organocatalyst in multicomponent reactions to create diverse heterocyclic structures. rsc.org

Green Chemistry Principles in Synthesis

The principles of green chemistry, which aim to reduce waste and use less hazardous substances, are increasingly being applied to the synthesis of imidazoles. researchgate.netnih.gov

A notable example is the use of lemon juice as a natural, biodegradable, and inexpensive biocatalyst for the one-pot, three-component synthesis of 2,4,5-triaryl-1H-imidazole derivatives. researchgate.net This method offers short reaction times, easy work-up, and good yields. researchgate.net The use of water as an eco-friendly solvent is another key strategy. nih.gov For instance, Cr₂O₃ nanoparticles have been used as a catalyst for synthesizing polysubstituted imidazoles in water under microwave irradiation. researchgate.net

Solvent-free conditions represent another green approach. One-pot methods for synthesizing imidazole derivatives have been developed that proceed at 70°C without any solvent, offering advantages like high yields and mild reaction conditions. asianpubs.org The use of a PEG-SOCl heterogeneous catalyst also allows for the synthesis of trisubstituted imidazoles in water or under solvent-free microwave irradiation, with the catalyst being reusable. ijpsr.com

Ionic liquids (ILs) are also utilized as green reaction media. For example, a dicationic IL was used as a recyclable catalyst for the one-pot synthesis of trisubstituted imidazoles. tandfonline.com

| Green Principle | Catalyst/Medium | Reaction Details | Advantages | Reference |

|---|---|---|---|---|

| Bio-catalyst | Lemon Juice | Three-component condensation of benzil, aldehydes, and ammonium acetate in ethanol. | Inexpensive, biodegradable, non-toxic, good yields. | researchgate.net |

| Green Solvent | Water | Cr₂O₃ nanoparticle-catalyzed reaction under microwave irradiation. | Environmentally benign, operational simplicity. | researchgate.net |

| Solvent-Free | None (thermal) or PEG-SOCl | One-pot condensation of aldehydes, diamines/diketones, and ammonium acetate. | High yields, easy setup, mild conditions, reusable catalyst. | asianpubs.orgijpsr.com |

| Ionic Liquid | Dicationic IL or Triethylammonium Acetate | One-pot, three-component condensation. | High yields, catalyst reusability, mild conditions. | tandfonline.com |

Advanced Synthetic Transformations Leading to Functionalized 1H-Imidazoles

Beyond the initial construction of the imidazole ring, advanced transformations are employed to introduce further functionality or to build complex imidazole-containing structures.

One innovative method provides access to novel 2-substituted 1H-imidazole derivatives through the denitrogenative transformation of 5-amino-1,2,3-triazoles . mdpi.com This acid-mediated approach involves the intramolecular cyclization of a 1,2,3-triazole derivative, followed by the opening of the triazole ring. This generates a carbene intermediate that can be trapped by various alcohols to yield the functionalized imidazole. mdpi.com

Another advanced synthesis involves the reaction of 5-amino-α-imino-1H-imidazole-4-acetonitriles with isocyanates. nih.gov This leads to the efficient formation of 5'-amino-5-imino-4,4'-bi-1H-imidazol-2-ones through the intramolecular cyclization of a carbamoylimino intermediate. nih.gov This demonstrates a method for creating more complex, linked imidazole systems.

The functionalization of pre-formed imidazole rings is also a key strategy. For example, N-arylimidazoles can be synthesized in quantitative yields through the copper-catalyzed reaction of imidazole with iodobenzene. nih.gov These building blocks can then be used in further synthetic elaborations.

Derivatization Strategies of 1h Imidazole 5 Carbohydrazide

Reactions Involving the Carbohydrazide (B1668358) Functionality

The carbohydrazide moiety (–CONHNH2) of 1H-imidazole-5-carbohydrazide is a versatile functional group that readily participates in a variety of chemical transformations. These reactions are crucial for creating diverse libraries of compounds for biological screening.

Formation of Schiff Bases (Hydrazones) from the Carbohydrazide Moiety

A primary and widely utilized derivatization strategy for the carbohydrazide group is its condensation with various aldehydes and ketones to form Schiff bases, also known as hydrazones. researchgate.netnih.gov This reaction involves the nucleophilic attack of the terminal amino group of the carbohydrazide onto the electrophilic carbonyl carbon of an aldehyde or ketone, followed by the elimination of a water molecule to form a stable C=N double bond. researchgate.net

The formation of these N-acylhydrazones is often carried out under mild conditions, such as refluxing in a suitable solvent like ethanol (B145695). researchgate.net The resulting hydrazones are characterized by the presence of the azomethine group (–N=CH–), which can be identified by spectroscopic methods. nih.gov For instance, in the ¹H NMR spectrum, the proton of the -CH= group typically appears as a singlet in the range of δ 8–9 ppm. nih.gov

This straightforward synthetic approach allows for the introduction of a wide array of substituents onto the imidazole (B134444) core by simply varying the aldehyde or ketone reactant. This modularity is highly valuable in structure-activity relationship (SAR) studies. For example, a series of hydrazide Schiff's bases have been synthesized from different hydrazides and aldehydes and subsequently characterized. researchgate.net

Cyclization Reactions to Form Fused Heterocycles

The carbohydrazide functionality can also serve as a key building block for the synthesis of various fused heterocyclic systems. These reactions often involve intramolecular or intermolecular cyclization, leading to the formation of new rings attached to the imidazole core. For example, carbohydrazides can be converted into oxadiazole derivatives. researchgate.net

Modifications of the Imidazole Ring System

The imidazole ring itself provides several sites for chemical modification, allowing for further diversification of the this compound scaffold. These modifications can be broadly classified into electrophilic substitution reactions on the carbon atoms of the ring and alkylation or arylation at the nitrogen atoms.

Electrophilic Substitution on the Imidazole Ring

The imidazole ring is an electron-rich heterocycle and is susceptible to electrophilic substitution reactions. The position of substitution is influenced by the electronic properties of the ring and the nature of the electrophile. Generally, the C5 position is the most reactive towards electrophiles, followed by the C4 and C2 positions. nih.govuobabylon.edu.iq

Common electrophilic substitution reactions include:

Nitration: Introduction of a nitro group (–NO2) onto the imidazole ring can be achieved using a mixture of nitric acid and sulfuric acid. uobabylon.edu.iq

Halogenation: Bromination or iodination of the imidazole ring can be performed using bromine in chloroform (B151607) or iodine under alkaline conditions, respectively. uobabylon.edu.iq

Sulfonation: The introduction of a sulfonic acid group (–SO3H) can be accomplished by reacting with disulfuric acid. uobabylon.edu.iq

The introduction of these substituents can significantly alter the electronic and steric properties of the molecule, which can in turn influence its biological activity.

N-Alkylation and N-Arylation Strategies

The nitrogen atoms of the imidazole ring can be readily alkylated or arylated. N-alkylation can be achieved by reacting the imidazole with alkyl halides in the presence of a base. uobabylon.edu.iq For unsymmetrical pyrazoles, methylation has been studied using dimethyl sulfate (B86663) under different conditions. researchgate.net

N-arylation of imidazoles can be accomplished using various methods, including copper-catalyzed coupling reactions with arylboronic acids or aryl halides. organic-chemistry.org For instance, copper(I) oxide has been used as a heterogeneous catalyst for the N-arylation of azoles with arylboronic acids at room temperature. organic-chemistry.org These reactions provide a direct route to introduce various aryl groups at the nitrogen positions of the imidazole ring, further expanding the chemical space of accessible derivatives.

Design and Synthesis of Imidazole-Carbohydrazide Hybrid Molecules

A powerful strategy in drug design is the creation of hybrid molecules that combine the structural features of this compound with other pharmacologically active scaffolds. This approach aims to develop novel compounds with potentially enhanced or synergistic biological activities.

For example, novel 1,5-diaryl-1H-imidazole-4-carbohydrazides have been designed and synthesized. nih.govresearchgate.net The synthesis of these molecules often involves a multi-step process, starting with the construction of a substituted imidazole-4-carboxylate ester, which is then converted to the corresponding carbohydrazide. nih.gov This conversion is typically achieved by reacting the ester with hydrazine (B178648) monohydrate in a suitable solvent like ethanol at reflux temperature. nih.gov

Similarly, the design and synthesis of 1-benzyl-1H-imidazole-5-carboxamide derivatives have been reported as potent agonists for the TGR5 receptor. nih.gov This highlights the potential of combining the imidazole-carbohydrazide core with other biologically relevant moieties to target specific cellular pathways. The synthesis of these hybrid molecules allows for a detailed exploration of structure-activity relationships, guiding the development of more potent and selective therapeutic agents. nih.gov

Advanced Spectroscopic and Structural Elucidation Techniques for 1h Imidazole 5 Carbohydrazide Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural assignment of 1H-imidazole-5-carbohydrazide derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the molecule.

In the ¹H NMR spectra of 1,5-diaryl-1H-imidazole-4-carbohydrazide derivatives, characteristic signals corresponding to the NH and NH₂ protons of the carbohydrazide (B1668358) moiety are typically observed between approximately 9.2–9.3 ppm and 4.3–4.4 ppm, respectively. nih.gov The methine proton of the imidazole (B134444) ring in ethyl 1,5-diaryl-1H-imidazole-4-carboxylate derivatives appears around 7.6 ppm. nih.gov For other imidazole derivatives, the ¹H NMR spectra show characteristic signals for the imidazole ring protons, along with those from various substituents. rsc.org For instance, in 2,4,5-triphenyl-1H-imidazole, proton signals for the phenyl groups appear in the range of 7.24-8.10 ppm, with a broad signal for the N-H proton at 12.76 ppm. rsc.org

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. For ethyl 1,5-diaryl-1H-imidazole-4-carboxylates, the methine carbon of the imidazole ring is found at approximately 137 ppm. nih.gov In the case of 2,4,5-triphenyl-1H-imidazole, the carbon signals for the phenyl and imidazole rings are observed between 125.66 and 145.85 ppm. rsc.org The presence of different functional groups, such as a nitro group, can influence the chemical shifts of the nearby carbon atoms. rsc.org The rapid tautomerism sometimes seen in substituted benzimidazoles, which can lead to missing signals in ¹³C NMR spectra, has not been reported for certain condensed benzimidazoles. arabjchem.org

Detailed analysis of chemical shifts, coupling constants, and signal multiplicities allows for the precise determination of the connectivity and stereochemistry of these molecules.

Table 1: Representative ¹H NMR Data for Imidazole Derivatives

| Compound | Solvent | Proton | Chemical Shift (δ, ppm) |

|---|---|---|---|

| 1,5-diaryl-1H-imidazole-4-carbohydrazides | - | NH | 9.2-9.3 |

| NH₂ | 4.3-4.4 | ||

| Ethyl 1,5-diaryl-1H-imidazole-4-carboxylates | - | Imidazole CH | ~7.6 |

| Ethyl CH₂ | ~4.2 | ||

| Ethyl CH₃ | ~1.2 (triplet) | ||

| 2,4,5-Triphenyl-1H-imidazole rsc.org | DMSO-d₆ | Phenyl-H | 7.24-8.10 |

| NH | 12.76 (broad) | ||

| 2-(4-Nitrophenyl)-4,5-diphenyl-1H-imidazole rsc.org | DMSO-d₆ | Phenyl/Aryl-H | 7.27-8.37 |

Table 2: Representative ¹³C NMR Data for Imidazole Derivatives

| Compound | Solvent | Carbon | Chemical Shift (δ, ppm) |

|---|---|---|---|

| Ethyl 1,5-diaryl-1H-imidazole-4-carboxylates | - | Imidazole CH | ~137 |

| Ethyl CH₂ | ~60 | ||

| Ethyl CH₃ | ~14 | ||

| 2,4,5-Triphenyl-1H-imidazole rsc.org | DMSO-d₆ | Phenyl/Imidazole-C | 125.66-145.85 |

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is an invaluable tool for identifying the functional groups present in this compound and its derivatives. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds within the molecule.

Key characteristic absorption bands for these compounds include:

N-H Stretching: The N-H stretching vibrations of the imidazole ring and the hydrazide group typically appear in the region of 3100-3500 cm⁻¹. For instance, in 2,4,5-triphenyl-1H-imidazole, a broad band is observed at 3433 cm⁻¹, indicative of N-H stretching. rsc.org

C=O Stretching: The carbonyl (C=O) group of the carbohydrazide functionality gives rise to a strong absorption band, often referred to as the amide I band. kau.edu.sa In arylidene derivatives of malonic hydrazide, two C=O bands are observed, which is attributed to different polarization modes of the two carbonyl groups. kau.edu.sa For other carbonyl-containing functional groups like aldehydes and ketones, this peak is sharp and strong, appearing between 1630-1830 cm⁻¹. masterorganicchemistry.com

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the imidazole ring are typically found in the 1400-1600 cm⁻¹ region. researchgate.net For example, in 2,4,5-triphenyl-1H-imidazole, a peak at 1598 cm⁻¹ is attributed to these vibrations. rsc.org

Imidazole Ring Vibrations: The imidazole ring itself has characteristic fingerprint vibrations. For example, poly(vinylimidazole) shows distinctive bands at 1225, 1110, 1081, and 662 cm⁻¹. rsc.org

The precise positions of these bands can be influenced by the electronic effects of substituents on the imidazole ring and any associated aryl groups. kau.edu.sa

Table 3: Characteristic IR Absorption Frequencies for Imidazole and Carbohydrazide Derivatives

| Functional Group/Vibration | Typical Wavenumber Range (cm⁻¹) | Example Compound | Observed Peak (cm⁻¹) | Reference |

|---|---|---|---|---|

| N-H Stretch (Imidazole/Hydrazide) | 3100-3500 | 2,4,5-Triphenyl-1H-imidazole | 3433 | rsc.org |

| C=O Stretch (Carbohydrazide) | 1630-1690 | - | - | masterorganicchemistry.com |

| C=N/C=C Stretch (Imidazole Ring) | 1400-1600 | 2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole | 1614, 1493 | rsc.org |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound derivatives by analyzing their fragmentation patterns. Techniques such as Electrospray Ionization (ESI) are commonly employed.

In a typical ESI-MS experiment, the molecule is ionized, often by protonation to form [M+H]⁺ ions. The mass-to-charge ratio (m/z) of this molecular ion provides the molecular weight of the compound. For example, high-resolution mass spectrometry (HRMS) has been used to confirm the elemental composition of novel 1,5-diaryl-1H-imidazole-4-carbohydrazide derivatives. nih.gov

Further structural information can be obtained through tandem mass spectrometry (MS/MS). In this technique, the molecular ion is fragmented, and the m/z ratios of the resulting fragment ions are analyzed. This fragmentation pattern provides a "fingerprint" of the molecule, allowing for detailed structural characterization. For instance, ESI-MS/MS has been used to study the fragmentation of imidazole alkaloids and other imidazole derivatives, providing insights into their structure. mdpi.comasianpubs.org The fragmentation of (2E)-2-[3-(1H-imidazol-1-yl)-1-phenylpropylidene]hydrazinecarboxamide derivatives has also been characterized using ESI-MS/MS. semanticscholar.org

The use of imidazole and its derivatives as charge-reducing reagents in native mass spectrometry highlights their utility in stabilizing macromolecular complexes during analysis. nih.gov

Table 4: Mass Spectrometry Data for Imidazole Derivatives

| Compound/Derivative Type | Ionization Technique | Key Observation | Reference |

|---|---|---|---|

| 1,5-diaryl-1H-imidazole-4-carbohydrazides | ESI-HRMS | Confirmed elemental composition | nih.gov |

| Imidazole Alkaloids | ESI-MS/MS | Separation and identification of isomers and novel alkaloids | mdpi.com |

| (2E)-2-[3-(1H-Imidazol-1-yl)-1-phenylpropylidene]hydrazinecarboxamide derivatives | ESI-MS/MS | Characterization of fragmentation patterns | semanticscholar.org |

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

For a successful X-ray crystallographic analysis, a single crystal of the compound of suitable quality is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of the atoms can be determined.

The crystal structures of numerous imidazole derivatives have been determined, revealing key structural features. core.ac.uktandfonline.comresearchgate.netnih.gov For example, the imidazole ring is typically found to be planar. core.ac.uknih.gov The conformation of substituents on the imidazole ring, such as n-butyl groups, can vary between extended and bent forms. core.ac.uk The crystal structure of a derivative can also reveal important intermolecular interactions, such as hydrogen bonding (e.g., N-H···N and O-H···N) and van der Waals forces, which stabilize the crystal lattice. core.ac.uk In some cases, intramolecular hydrogen bonds, like C-H···N interactions, are also observed. core.ac.uk

The structure of 4-(1H-benzo[d]imidazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine has been studied both experimentally and theoretically, highlighting the role of N-H…N and C-H…N hydrogen bonds in forming the primary structural motif. mdpi.com

Table 5: Selected Crystallographic Data for Imidazole Derivatives

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

|---|---|---|---|---|

| 2-n-Butyl-5-chloro-3H-imidazole-4-carbaldehyde | Monoclinic | P2₁/c | Planar imidazole ring, bent n-butyl group | core.ac.uk |

| 2-n-Butyl-4-chloro-1[(2'-cyanobiphenyl-4-yl)methyl]-5-hydroxymethyl imidazole | Triclinic | P1 | Planar imidazole ring, extended n-butyl group | core.ac.uk |

Chromatographic Techniques for Purity and Separation

Chromatographic techniques are indispensable for assessing the purity of synthesized this compound derivatives and for separating them from reaction mixtures and byproducts.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and widely used technique for monitoring the progress of chemical reactions and for preliminary purity checks. A small amount of the sample is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then developed in a suitable mobile phase. The different components of the mixture travel up the plate at different rates, resulting in their separation. The retention factor (Rf) value for each spot can be calculated and used for identification purposes. TLC is frequently used to monitor the synthesis of imidazole derivatives. rsc.org

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-Performance Liquid Chromatography (UPLC), are powerful techniques for the separation, quantification, and purification of this compound derivatives. These methods utilize a liquid mobile phase that is pumped through a column packed with a solid stationary phase under high pressure.

Reverse-phase HPLC is a common mode used for the analysis of imidazole derivatives, where a nonpolar stationary phase is used with a polar mobile phase. For example, 1H-Imidazole-4,5-di(carbohydrazide) can be analyzed using a reverse-phase method with a mobile phase of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com UPLC, which uses smaller particle sizes in the column, allows for faster separations and higher resolution. sielc.comwiley.comresearchgate.net

HPLC and UPLC are often coupled with mass spectrometry (LC-MS) to provide both separation and identification of the components in a mixture. This combination is a powerful tool for analyzing complex samples and identifying unknown impurities. mdpi.comwiley.commdpi.com

Table 6: Chromatographic Methods for the Analysis of Imidazole Derivatives

| Technique | Stationary Phase | Mobile Phase Example | Application | Reference |

|---|---|---|---|---|

| TLC | Silica Gel | Varies | Reaction monitoring, purity checks | rsc.org |

| HPLC | Newcrom R1 (Reverse Phase) | Acetonitrile, Water, Phosphoric Acid | Analysis of 1H-Imidazole-4,5-di(carbohydrazide) | sielc.com |

| UPLC | Acquity UPLC BEH Hilic | Acetonitrile-Ammonium Formate | Determination of imidazoles in cigarette additives | researchgate.net |

Computational and Theoretical Investigations of 1h Imidazole 5 Carbohydrazide and Its Interactions

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely used to understand the interactions between a ligand, such as a derivative of 1H-imidazole-5-carbohydrazide, and a biological target, typically a protein. These studies are instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at the molecular level.

Research on related imidazole-carbohydrazide structures has demonstrated their potential to interact with various biological targets. For instance, derivatives of 1-amino-1H-imidazole-5-carboxamide have been identified as highly selective, covalent inhibitors of Bruton's Tyrosine Kinase (BTK), a key target in the treatment of B-cell lymphomas. nih.gov Molecular docking simulations of these compounds revealed that the 1-amino-1H-imidazole-5-carboxamide scaffold can act as a hinge binder in the kinase domain. nih.gov

In a different therapeutic area, novel 1,5-diaryl-1H-imidazole-4-carbohydrazides have been designed and evaluated as inhibitors of the interaction between HIV-1 integrase and the host protein LEDGF/p75. mdpi.comnih.gov Docking studies showed that these compounds can bind to the LEDGF/p75 binding site on HIV-1 integrase, interacting with critical amino acid residues. mdpi.comnih.gov For example, carbohydrazide (B1668358) derivative 11e (with a para-methylphenyl group at the 5-position and a para-bromophenyl group at the N-site of the imidazole) exhibited significant inhibitory activity, which was rationalized by its modeled binding interactions. mdpi.comnih.gov

Similarly, docking studies on benzimidazole-carbohydrazide derivatives have been used to predict their binding modes and affinities for enzymes like α-glucosidase. nih.gov These studies often correlate well with experimental inhibitory activities and help in understanding the structure-activity relationships. nih.gov

Table 1: Examples of Molecular Docking Studies on Imidazole-Carbohydrazide Derivatives

| Compound Class | Target Protein | Key Findings from Docking | Reference |

| 1-Amino-1H-imidazole-5-carboxamide Derivatives | Bruton's Tyrosine Kinase (BTK) | Scaffold acts as a hinge binder. | nih.gov |

| 1,5-Diaryl-1H-imidazole-4-carbohydrazides | HIV-1 Integrase (LEDGF/p75 binding site) | Interaction with critical amino acid residues in the binding pocket. | mdpi.comnih.gov |

| Benzimidazole-Carbohydrazide Derivatives | α-Glucosidase | Prediction of binding interactions and correlation with IC50 values. | nih.gov |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. By calculating parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), DFT provides insights into a molecule's ability to donate or accept electrons, its chemical stability, and its reactivity.

For hydrazide derivatives, including those with imidazole (B134444) rings, DFT calculations have been employed to predict their properties. For example, studies on fatty hydrazide derivatives have used DFT to calculate quantum chemical parameters like EHOMO, ELUMO, the energy gap (ΔE = ELUMO - EHOMO), electronegativity (χ), and global hardness (η). nih.govacs.org A high EHOMO value suggests a greater tendency to donate electrons, which can be important for interactions with biological targets or for applications like corrosion inhibition. nih.govacs.org A low energy gap (ΔE) indicates higher chemical reactivity. nih.govacs.org

In a study of N′-[(4-methyl-1H-imidazol-5-yl)methylidene]-2-(naphthalen-2-yloxy) acetohydrazide, the high EHOMO value was linked to its efficiency as a corrosion inhibitor, suggesting a facile transfer of electrons to the metal surface. nih.govacs.org DFT calculations can also elucidate the stability of different tautomeric forms of imidazole-containing compounds, which is crucial as different tautomers may exhibit different biological activities. researchgate.net

Table 2: Key Parameters from DFT Calculations and Their Significance

| Parameter | Symbol | Significance |

| Highest Occupied Molecular Orbital Energy | EHOMO | Indicates electron-donating ability; higher values suggest greater reactivity as a nucleophile. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Indicates electron-accepting ability; lower values suggest greater reactivity as an electrophile. |

| Energy Gap | ΔE | The difference between ELUMO and EHOMO; a smaller gap implies higher chemical reactivity and lower kinetic stability. |

| Electronegativity | χ | The power of an atom or molecule to attract electrons. |

| Global Hardness | η | Measures the resistance to change in electron distribution or charge transfer. |

| Fraction of Electrons Transferred | ΔN | Predicts the tendency of a molecule to donate electrons to another species. |

Molecular Dynamics Simulations to Model Dynamic Interactions

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the ligand-protein complex, conformational changes, and the role of solvent molecules.

For compounds structurally related to this compound, MD simulations have been used to validate docking results and to assess the stability of the predicted binding poses. For instance, MD simulations of benzimidazole-Schiff base derivatives complexed with their target protein were performed to analyze the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the complex over the simulation time. researchgate.net A stable RMSD for the complex over nanoseconds of simulation time suggests a stable binding of the ligand in the active site. researchgate.net These simulations are crucial for confirming that the interactions predicted by docking are maintained in a more realistic, dynamic environment. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

For imidazole-containing compounds, QSAR studies have been successfully applied. For example, a QSAR model was developed for a series of 5-oxo-imidazoline derivatives to predict their anti-proliferative activities against the MCF-7 breast cancer cell line. jmchemsci.com The model was built using various molecular descriptors (e.g., constitutional, topological, and quantum-chemical) and validated both internally and externally to ensure its predictive power. jmchemsci.com Such models can identify the key structural features that are either beneficial or detrimental to the desired biological activity, which is invaluable for lead optimization in drug discovery. jmchemsci.comnih.gov

In Silico Prediction of Biological Activity and Pharmacokinetic Properties

In the early stages of drug discovery, it is essential to evaluate the pharmacokinetic properties of a compound, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). In silico tools can predict these properties, helping to identify candidates with favorable drug-like characteristics and to flag potential liabilities before resource-intensive synthesis and testing.

For various heterocyclic compounds, including imidazole and benzimidazole (B57391) derivatives, in silico ADME predictions are a standard part of the characterization process. nih.govresearchgate.netjaptronline.com These predictions often involve assessing compliance with rules like Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when a compound has a molecular weight over 500, a logP over 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors. ijpsjournal.com Other predicted properties include aqueous solubility, blood-brain barrier penetration, interaction with cytochrome P450 enzymes, and potential toxicity. japtronline.comijpsjournal.com Studies on benzimidazole-1,3,4-oxadiazole and albendazole (B1665689) derivatives have utilized these predictive models to evaluate their drug-likeness and to prioritize compounds for further development. nih.govjaptronline.com

Table 3: Commonly Predicted In Silico Pharmacokinetic and Drug-Like Properties

| Property | Description | Importance |

| Molecular Weight (MW) | The mass of one mole of the substance. | Influences absorption and distribution; typically < 500 for oral drugs. |

| LogP (Octanol-water partition coefficient) | A measure of lipophilicity. | Affects absorption, distribution, and membrane permeability; typically < 5 for oral drugs. |

| Hydrogen Bond Donors (HBD) | Number of N-H and O-H bonds. | Influences solubility and membrane permeability; typically ≤ 5 for oral drugs. |

| Hydrogen Bond Acceptors (HBA) | Number of N and O atoms. | Influences solubility and membrane permeability; typically ≤ 10 for oral drugs. |

| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms. | Predicts drug transport properties, including intestinal absorption and blood-brain barrier penetration. |

| Aqueous Solubility (logS) | The logarithm of the molar concentration in water. | Crucial for absorption and formulation. |

| Drug-Likeness Score | A composite score based on structural features and properties common in known drugs. | Helps to prioritize compounds with a higher probability of becoming a drug. |

Biological Activities and Pharmacological Potential of 1h Imidazole 5 Carbohydrazide Derivatives

Anticancer and Antitumor Properties

The imidazole (B134444) scaffold is a privileged structure in the development of anticancer drugs, capable of interfering with various oncological pathways. nih.govresearchgate.net The addition of a carbohydrazide (B1668358) group has been shown to contribute to these antitumor properties. researchgate.net

Derivatives of 1H-Imidazole-5-carbohydrazide have been evaluated for their cytotoxic effects across a wide range of human cancer cell lines. Hydrazones derived from 3-oxido-1H-imidazole-4-carbohydrazides, for instance, were tested for their cytotoxic impact on HeLa (cervical cancer) cells. researchgate.net Imidazole derivatives have shown broad antiproliferative activity against lines such as A-459 (lung), HepG2 (liver), MCF-7 (breast), PC3 (prostate), and HT29 (colon). nih.govnih.govepa.gov

Silver(I) N-heterocyclic carbene complexes derived from 4,5-dichloro-1H-imidazole were found to be highly effective against OVCAR-3 (ovarian) and MB157 (breast) cancer cell lines, while showing minimal effect on HeLa cells. nih.gov The success of these compounds in preclinical studies suggests they are excellent candidates for further therapeutic development. nih.gov

| Derivative Class | Cancer Cell Line(s) | Reference |

|---|---|---|

| Hydrazones from 3-oxido-1H-imidazole-4-carbohydrazides | HeLa (Cervical) | researchgate.net |

| General Imidazole Derivatives | MCF-7 (Breast), HT29 (Colon), HeLa (Cervical) | epa.gov |

| Ag(I) N-heterocyclic carbene complexes from 4,5-dichloro-1H-imidazole | OVCAR-3 (Ovarian), MB157 (Breast) | nih.gov |

| General Imidazole Derivatives | A-459 (Lung), HepG2 (Liver), H-460 (Lung), PC3 (Prostate), IGROV-1 (Ovarian) | nih.gov |

The anticancer effects of imidazole-based compounds are attributed to their ability to modulate a variety of biological targets and pathways crucial for cancer cell survival and proliferation. nih.gov

One primary mechanism is the interference with microtubule dynamics. nih.gov By inhibiting tubulin polymerization, these compounds disrupt the formation of the mitotic spindle, a critical component for cell division, leading to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis. nih.govnih.gov

Another key strategy involves the inhibition of essential enzymes in cancer progression. This includes:

Topoisomerase IIα: Certain N-fused imidazoles act as catalytic inhibitors of this enzyme, which is vital for DNA replication and repair, without intercalating into the DNA itself. nih.gov

Receptor Tyrosine Kinases (RTKs): Derivatives have been designed to inhibit RTKs like c-Met, which, when aberrantly activated, drive cell proliferation, migration, and invasion in numerous cancers. nih.gov

Fatty Acid Synthase (FASN): This enzyme is overexpressed in many malignancies to support rapid cell growth, making it an attractive therapeutic target for imidazole-based inhibitors. researchgate.net

Furthermore, imidazole derivatives can induce apoptosis through multiple signaling cascades. Studies have shown they can cause an accumulation of cells in the pre-G1 and G2/M phases of the cell cycle. nih.gov This is often accompanied by an increase in the levels of pro-apoptotic proteins like p53, Bax, and caspase-3, and a decrease in the anti-apoptotic protein Bcl-2. nih.gov Induction of apoptosis can also be triggered by generating oxidative stress through increased ROS production and by modulating the NF-κB signaling pathway. mdpi.com

Anti-inflammatory and Analgesic Effects

Derivatives of this compound have demonstrated significant potential as anti-inflammatory and pain-relieving agents. nih.gov The core imidazole structure is a key feature in many compounds known for their diverse biological activities, including anti-inflammatory and analgesic properties. nih.govnih.gov Research has explored the synthesis of new imidazole derivatives, such as Schiff bases, to create effective anti-inflammatory and analgesic compounds. nih.gov

For instance, in studies using hot plate and paw edema methods to assess pain and inflammation, certain imidazole analogues have shown remarkable activity. nih.gov One particular derivative, 1-(2,3-dichlorophenyl)-2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole, displayed significant analgesic effects. nih.gov Meanwhile, other compounds in the same series, namely 2-(2,6-dichlorophenyl)-1-(4-ethoxyphenyl)-4,5-diphenyl-1H-imidazole and 2-(2,3-dichlorophenyl)-1-(2-chlorophenyl)-4,5-diphenyl-1H-imidazole, exhibited potent anti-inflammatory activity comparable to the standard drug, diclofenac. nih.gov

Cyclooxygenase (COX) Enzyme Inhibition

A primary mechanism behind the anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes. nih.govnih.gov These enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. nih.govyoutube.com While COX-1 is typically involved in maintaining normal physiological functions, COX-2 is induced during inflammation. nih.gov The anti-inflammatory benefits of NSAIDs are largely attributed to COX-2 inhibition. nih.gov

Molecular docking studies have provided insights into how imidazole derivatives interact with these enzymes. For example, the highly active analgesic compound, 1-(2,3-dichlorophenyl)-2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole, has shown a strong binding affinity for the COX-2 receptor. nih.gov This interaction is stabilized by the formation of conventional hydrogen bonds with specific amino acid residues in the enzyme's active site, such as GLN-242 and ARG-343. nih.gov The binding affinity of this compound was found to be comparable to that of diclofenac, a well-known COX inhibitor. nih.gov

Table 1: Anti-inflammatory and Analgesic Activity of Selected Imidazole Derivatives

| Compound | Biological Activity | Key Findings |

|---|---|---|

| 1-(2,3-dichlorophenyl)-2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole | Analgesic | Showed 89% activity at 100 mg/kg b.w. and a high binding affinity to the COX-2 receptor (-5.516 kcal/mol). nih.gov |

| 2-(2,6-dichlorophenyl)-1-(4-ethoxyphenyl)-4,5-diphenyl-1H-imidazole | Anti-inflammatory | Exhibited 100% activity at 100 mg/kg b.w., comparable to diclofenac. nih.gov |

| 2-(2,3-dichlorophenyl)-1-(2-chlorophenyl)-4,5-diphenyl-1H-imidazole | Anti-inflammatory | Also showed 100% activity at 100 mg/kg b.w., similar to diclofenac. nih.gov |

| Imidazole 2-hydroxybenzoate | Anti-inflammatory | Caused a 36% inhibition of synovial fluid depolymerization. nih.gov |

Modulation of Inflammatory Mediators

Beyond COX inhibition, the anti-inflammatory properties of certain compounds can be attributed to their ability to modulate other key inflammatory mediators. The release of substances like interleukin-1 alpha (IL-1α) and prostaglandin (B15479496) E2 (PGE2) can be suppressed, while the production of anti-inflammatory cytokines such as IL-4 and IL-10 can be enhanced. nih.gov

Studies on conagenin, a serine derivative, have demonstrated this modulatory effect. nih.gov In animal models, conagenin was found to suppress the production of IL-1α and PGE2 while promoting the earlier induction of IL-4 and IL-10. nih.gov This suggests a mechanism where the inflammatory response is controlled through the regulation of cytokine production. nih.gov Pharmacological modulators can influence the release of these mediators from mast cells, with agents that increase intracellular cAMP levels, like theophylline, inhibiting their release. nih.gov

Antioxidant Activity

Several imidazole derivatives have been investigated for their ability to counteract oxidative stress by acting as antioxidants. nih.gov The antioxidant properties of these compounds are often evaluated using various assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) and chemiluminescence methods. researchgate.net

Research into 2H-imidazole-derived phenolic compounds has revealed a new family of effective inhibitors for processes associated with oxidative stress. nih.gov The antioxidant activity of these molecules is influenced by their structure, including the types of substituents on the aryl fragment and the arrangement of hydroxyl groups on the polyphenol moiety. nih.gov For instance, imidazole-derived polyphenolic compounds with an electron-withdrawing nitro group have been shown to possess higher antioxidant and antiradical capacities. nih.gov In some cases, the conjugation of a polyphenolic subunit with a 2,2-dimethyl-5-(4-nitrophenyl)-2H-imidazol-4-yl fragment significantly increased the antiradical capacity, making these compounds capable of exhibiting antioxidant activity by transferring a hydrogen atom. nih.gov

Table 2: Antioxidant Potential of Imidazole Derivatives

| Compound Family | Assay | Key Findings |

|---|---|---|

| 2H-imidazole-derived phenolic compounds | AOC, ARC, Folin, DPPH | The presence of a nitro group enhanced antioxidant and antiradical capacities. nih.gov |

| 5-aryl-2H-imidazoles with phloroglucinol (B13840) derivatives | Antiradical Capacity (ARC) | Conjugation significantly increased ARC, exceeding that of some natural polyphenols. nih.gov |

| 4-trifluoromethyl-2-(5-aryl-3-styryl-1H-pyrazol-1yl)-pyrimidines | DPPH, HRP/luminol/H2O2 | Showed good antioxidant activity in comparison to standards. researchgate.net |

| 5-aryl-3-styryl-1-carboxamidino-1H-pyrazole derivatives | DPPH, HRP/luminol/H2O2 | Also demonstrated promising antioxidant properties. researchgate.net |

Other Therapeutic Potentials

The therapeutic applications of this compound derivatives extend to metabolic disorders, highlighting their potential as multifaceted drug candidates.

Antidiabetic Activity

The imidazole core is a feature of interest in the development of new antidiabetic agents. ijpcbs.comekb.eg One approach to managing diabetes is through the inhibition of enzymes like α-glucosidase, which is involved in carbohydrate digestion. nih.gov

A series of novel 4,5-diphenyl-imidazol-1,2,3-triazole hybrids were synthesized and evaluated for their α-glucosidase inhibitory activity. nih.gov All tested compounds showed excellent inhibitory potential, with IC50 values significantly lower than the standard drug, acarbose. nih.gov Specifically, derivatives with 2-chloro and 2-bromo-benzyl moieties were the most potent inhibitors. nih.gov Kinetic studies revealed that these compounds act as competitive inhibitors of the enzyme. nih.gov

In animal models of diabetes, a newly synthesized imidazole chloro derivative demonstrated significant antidiabetic activity. ijpcbs.com Administration of this compound led to a substantial decrease in blood glucose levels. ijpcbs.com Furthermore, it also had a positive effect on the lipid profile, reducing total cholesterol, LDL cholesterol, and triglycerides while increasing HDL cholesterol. ijpcbs.com Other studies with imidazoline (B1206853) derivatives have also shown potent antihyperglycemic effects in oral glucose tolerance tests in diabetic rat models. nih.gov

Table 3: Antidiabetic Activity of Imidazole Derivatives

| Compound/Derivative | Target/Model | Key Findings |

|---|---|---|

| 4,5-diphenyl-imidazol-1,2,3-triazole hybrids | α-glucosidase | Exhibited excellent inhibitory activity (IC50 range: 85.6 ± 0.4 - 231.4 ± 1.0 μM), surpassing acarbose. nih.gov |

| Imidazole chloro derivative | Alloxan-induced diabetic rats | Significantly reduced blood glucose levels from 449mg/dl to 164mg/dl and improved lipid profile. ijpcbs.com |

| Imidazoline derivatives | STZ-diabetic rats | Showed a potent effect on glucose tolerance after oral administration. nih.gov |

| Benzimidazole-2-carboxaldehyde derivatives | Streptozotocin-induced diabetic rats | Ameliorated biochemical parameters and enhanced antioxidant enzyme activity. ekb.eg |

Antihypertensive Properties

Benzimidazole (B57391) derivatives, which share a structural similarity with the compounds in focus, have been recognized for their antihypertensive activity. researchgate.netntnu.no Many of these compounds function as angiotensin II receptor blockers (ARBs), which are a cornerstone in the management of hypertension. ntnu.no

Anticonvulsant Effects

The search for novel anticonvulsant agents with improved efficacy and better safety profiles is a continuous effort in medicinal chemistry. The imidazole nucleus has been identified as a key pharmacophore in the design of compounds with potential central nervous system activity, including anticonvulsant effects. While specific studies on this compound derivatives are not extensively documented in publicly available research, the broader class of imidazole derivatives has shown significant promise in preclinical anticonvulsant screening.

Research has demonstrated that various substituted imidazole derivatives exhibit notable activity in established models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.gov For instance, a series of new imidazolidindione and tetra-substituted imidazole derivatives were synthesized and evaluated for their anticonvulsant properties. Several of these compounds displayed excellent activity against pentylenetetrazole-induced seizures, with some even showing higher activity than the reference drug, valproate sodium. nih.govutuvolter.fi Notably, most of these active compounds did not exhibit signs of neurotoxicity in the rotarod test. nih.govutuvolter.fi

Furthermore, hybrid structures incorporating the imidazole moiety with other pharmacologically active groups have been explored. One such approach involves the synthesis of imidazole-containing arylsemicarbazones. nih.gov These compounds are designed to combine the features of both the imidazole ring and the arylsemicarbazone pharmacophore, which is known for its anticonvulsant properties. nih.gov In these studies, certain derivatives demonstrated significant protection in the scPTZ screen, indicating a potential mechanism of action involving the modulation of seizure threshold. nih.gov The (E)-configuration of the arylsemicarbazone linker was confirmed to be crucial for activity. nih.gov

The table below summarizes the anticonvulsant activity of selected imidazole derivatives from various studies, highlighting their performance in preclinical models.

| Compound Class | Test Model | Most Active Compound(s) | Key Findings |

| Imidazolidindiones and Tetra-substituted Imidazoles | Pentylenetetrazole (PTZ)-induced seizures | Compounds 3d, 4e, 11b, and 11e | Showed higher activity (120%) than valproate sodium. nih.govutuvolter.fi |

| Imidazolidindiones and Tetra-substituted Imidazoles | Maximal Electroshock (MES) | Fair to no-activity | Primarily effective against chemoshock-induced seizures. nih.govutuvolter.fi |

| Imidazole-containing Arylsemicarbazones | Subcutaneous Pentylenetetrazole (scPTZ) | Compound 6p | Displayed 100% protection at a dose of 636 μmol/kg without neurotoxicity. nih.gov |

| Imidazole-containing Arylsemicarbazones | Maximal Electroshock (MES) | Compound 6l | Showed 16% protection at a dose of 744 μmol/kg. nih.gov |

These findings underscore the potential of the imidazole scaffold as a building block for the development of new anticonvulsant drugs. The derivatization of the this compound core could yield novel candidates with significant activity, warranting further investigation in this area.

Antiallergic and Antipyretic Applications

The therapeutic potential of imidazole derivatives extends beyond the central nervous system to include antiallergic and antipyretic activities. nih.gov The imidazole ring is a component of histamine (B1213489), a key mediator of allergic responses, which has led to the exploration of imidazole-containing compounds as modulators of the histamine system. nih.gov

While specific and detailed research on the antiallergic and antipyretic properties of this compound derivatives is limited in the current body of scientific literature, the broader class of imidazole derivatives has been reported to possess these activities. nih.gov This suggests that the this compound scaffold could be a promising starting point for the design of novel antiallergic and antipyretic agents.

For instance, a study on imidazo[1,2-α]pyridines, which are fused imidazole derivatives, demonstrated that compounds from this class exhibit analgesic, anti-inflammatory, and antipyretic activities. acs.org This indicates that the imidazole core can contribute to the reduction of fever. The mechanism of action for the antipyretic effects of imidazole derivatives may be linked to their anti-inflammatory properties, potentially through the inhibition of prostaglandin synthesis, similar to non-steroidal anti-inflammatory drugs (NSAIDs).

The general antihistaminic properties of some imidazole derivatives further support their potential for antiallergic applications. nih.gov By acting as antagonists at histamine receptors, these compounds could mitigate the symptoms of allergic reactions.

Mechanistic Insights into the Biological Action of 1h Imidazole 5 Carbohydrazide Derivatives

Interaction with Molecular Targets (Enzymes, Receptors, DNA)

Derivatives of 1H-imidazole-5-carbohydrazide exert their biological effects by physically interacting with specific macromolecules, including enzymes, cellular receptors, and nucleic acids. The imidazole (B134444) ring, known for its electron-rich properties, facilitates binding to various biological targets. The carbohydrazide (B1668358) moiety further enhances the molecule's ability to form key interactions.

Research has identified several molecular targets for these derivatives. For instance, novel 1-amino-1H-imidazole-5-carboxamide derivatives have been developed as highly selective covalent inhibitors of Bruton's tyrosine kinase (BTK), an enzyme crucial for B-cell signaling. nih.gov In this context, the 1-amino-1H-imidazole-5-carboxamide scaffold acts as a "hinge binder," a critical interaction for kinase inhibition. nih.gov Similarly, 1,5-diaryl-1H-imidazole-4-carbohydrazide derivatives have been shown to inhibit the interaction between HIV-1 integrase (IN) and the host protein LEDGF/p75, a key step in the viral replication cycle. nih.gov Other studies have focused on G-protein coupled receptors (GPCRs), with 1-benzyl-1H-imidazole-5-carboxamide derivatives being identified as potent agonists for TGR5, a receptor involved in metabolic regulation. nih.gov

Hydrogen bonds are a cornerstone of the mechanism of action for imidazole-based compounds. The 1H-imidazole ring itself is capable of acting as both a hydrogen bond donor and acceptor, allowing it to form extensive intermolecular networks. rsc.orgresearchgate.net This ability is crucial for the specific recognition and binding of these derivatives to their biological targets.

Docking studies of 1,5-diaryl-1H-imidazole-4-carbohydrazide derivatives within the LEDGF/p75 binding site of HIV-1 integrase provide a clear example of these interactions. The carbohydrazide portion of the molecule is predicted to form hydrogen bonds with the amino acid residues Threonine 125 and Glycine (B1666218) 95. nih.gov These specific hydrogen bonding patterns are critical for anchoring the inhibitor in the binding pocket and are a key determinant of the compound's inhibitory potency. nih.gov The loss of the N-H proton, for instance by methylation to 1-methylimidazole, can prevent the formation of these crucial hydrogen-bonding networks, highlighting their importance. rsc.org

The structural features of this compound derivatives make them effective ligands for metal ions. Both the imidazole ring and the hydrazide group can participate in chelation and metal coordination. azjournalbar.comresearchgate.net The imidazole moiety, present in the amino acid histidine, is known to coordinate a wide variety of divalent transition metal ions, including Zn(II), Cu(II), and Ni(II), which is a fundamental interaction in many biological systems. mdpi.com Hydrazones, which are structurally related to carbohydrazides, are well-documented for their ability to form stable complexes with transition metals, often acting as bidentate or tridentate ligands. researchgate.net

Metal complexes of imidazole derivatives often exhibit enhanced biological activity compared to the free ligand. azjournalbar.comnih.gov The coordination of a metal ion can alter the electronic properties and geometry of the organic scaffold, potentially increasing its efficacy as a therapeutic agent. researchgate.net For example, studies on 1H-imidazole complexes with Cr(III), Co(II), and Zn(II) show the ligand acting in a monodentate fashion, binding the metal via a nitrogen atom to form octahedral or tetrahedral geometries. azjournalbar.com This ability to chelate essential metal ions can contribute to the mechanism of action, for instance, by inhibiting metalloenzymes or altering cellular metal homeostasis.

Instead of competing with the natural substrate at the active site of an enzyme, some this compound derivatives function through allosteric modulation. This involves binding to a secondary site on the protein, inducing a conformational change that alters the protein's function.

A notable example is the inhibition of the HIV-1 integrase-LEDGF/p75 interaction. nih.gov Studies on 1,5-diaryl-1H-imidazole-4-carbohydrazide derivatives showed that these compounds were highly effective in an assay that measures the disruption of the protein-protein interaction. nih.gov However, they displayed minimal to no activity in an HIV-1 IN strand transfer assay, which measures binding at the enzyme's active site. nih.gov This indicates that the compounds selectively bind to the LEDGF/p75-binding pocket on the integrase enzyme, not its catalytic core, thereby acting as allosteric inhibitors. nih.gov

Structure-Activity Relationship (SAR) Studies Correlating Structural Features with Biological Responses

Structure-Activity Relationship (SAR) studies are essential for optimizing the potency and selectivity of this compound derivatives. These investigations systematically modify the chemical structure and measure the resulting impact on biological activity, providing a roadmap for rational drug design. nih.govnih.gov

For the 1,5-diaryl-1H-imidazole-4-carbohydrazide derivatives targeting the HIV-1 IN-LEDGF/p75 interaction, a detailed SAR analysis was conducted. nih.gov The study involved synthesizing a series of compounds with different substituents on the aryl rings at the N-1 and C-5 positions of the imidazole core. The results demonstrated that the nature and position of these substituents significantly influence inhibitory activity. nih.gov For instance, carbohydrazide 11e , which features a para-methylphenyl group at the C-5 position and a para-bromophenyl group at the N-1 position, showed the highest inhibition (89%). nih.gov This highlights the importance of specific electronic and steric properties of the substituents for optimal binding.

Interactive Table: SAR of 1,5-Diaryl-1H-imidazole-4-carbohydrazide Derivatives as HIV-1 IN-LEDGF/p75 Inhibitors

| Compound | R¹ Substituent (at N-1) | R² Substituent (at C-5) | % Inhibition at 100 µM nih.gov |

|---|---|---|---|

| 11a | 4-Bromophenyl | 4-Fluorophenyl | 75 |

| 11b | 4-Chlorophenyl | 4-Fluorophenyl | 70 |

| 11d | 4-Bromophenyl | 4-Chlorophenyl | 83 |

| 11e | 4-Bromophenyl | 4-Methylphenyl | 89 |

| 11g | 4-Chlorophenyl | Phenyl | 58 |

| 11h | 4-Bromophenyl | Phenyl | 68 |

These SAR studies, often complemented by computational methods like 2D and 3D-QSAR, help to identify key structural features, or pharmacophores, that are beneficial for activity. nih.gov For imidazole-5-carboxylic acid derivatives (structurally similar to carbohydrazides), descriptors such as H-acceptor count and chain count were found to be beneficial for activity against the Angiotensin II AT₁ receptor. nih.gov

Cellular and Molecular Pathway Investigations (e.g., Cell Cycle, Apoptosis, Signal Transduction)

The ultimate biological effect of this compound derivatives is manifested through their influence on cellular and molecular pathways. By interacting with their specific targets, these compounds can trigger cascades that alter cell behavior, leading to outcomes such as cell death (apoptosis) or changes in cell signaling.

Derivatives of 1-amino-1H-imidazole-5-carboxamide that inhibit Bruton's tyrosine kinase (BTK) have been shown to induce apoptosis in tumor cell lines. nih.gov BTK is a key component of the B-cell receptor signaling pathway, which promotes cell survival and proliferation in B-cell malignancies. By inhibiting BTK, these compounds disrupt this pro-survival signaling, leading to programmed cell death. nih.gov Similarly, 1-benzyl-1H-imidazole-5-carboxamide derivatives that act as agonists for the TGR5 receptor demonstrate modulation of a signal transduction pathway. nih.gov Activation of TGR5 by these compounds was shown to stimulate the secretion of glucagon-like peptide-1 (GLP-1), a hormone with important roles in glucose metabolism. nih.gov

In the context of antiviral research, cell-based assays revealed that certain 1,5-diaryl-1H-imidazole-4-carbohydrazide derivatives not only inhibited the virus but also appeared to increase the formation of higher-order multimers of the HIV-1 integrase enzyme within cells. nih.gov This suggests an additional cellular mechanism beyond the simple blockage of a protein-protein interaction, potentially disrupting the normal assembly and function of viral enzymatic machinery. nih.gov

Interactive Table: Cellular Effects of this compound Derivatives

| Derivative Scaffold | Molecular Target | Cellular Pathway | Observed Effect | Reference |

|---|---|---|---|---|

| 1-Amino-1H-imidazole-5-carboxamide | Bruton's tyrosine kinase (BTK) | Apoptosis, B-cell receptor signaling | Inhibition of BTK, induction of apoptosis in B-cell lymphoma lines | nih.gov |

| 1-Benzyl-1H-imidazole-5-carboxamide | TGR5 Receptor | Signal Transduction | Stimulation of GLP-1 secretion | nih.gov |

| 1,5-Diaryl-1H-imidazole-4-carbohydrazide | HIV-1 Integrase (IN) | Viral Replication, Protein Multimerization | Inhibition of HIV-1 replication, induction of higher-order IN forms | nih.gov |

Broader Applications of the Imidazole Carbohydrazide Scaffold

Building Blocks in Advanced Organic Synthesis

The imidazole-carbohydrazide structure is a potent building block in organic synthesis, primarily due to the high reactivity of the carbohydrazide (B1668358) moiety (-CONHNH₂). This group serves as a versatile handle for constructing more complex molecular architectures, particularly various heterocyclic systems. Nitrogen-containing heterocycles like imidazole (B134444) and its derivatives are of great significance due to their diverse chemical properties and applications. mdpi.com

The carbohydrazide functional group can readily undergo condensation reactions with a variety of carbonyl compounds, such as aldehydes and ketones, to form stable Schiff bases, also known as hydrazones (R-CONHN=CR₁R₂). iosrphr.orgresearchgate.net These hydrazone linkages are themselves important pharmacophores and versatile intermediates for further chemical transformations. researchgate.net

Furthermore, the carbohydrazide moiety is a key precursor for the synthesis of five-membered heterocycles, most notably 1,3,4-oxadiazoles. nih.gov This transformation can be achieved through cyclization reactions, often facilitated by dehydrating agents. The 1,3,4-oxadiazole (B1194373) ring is considered a bioisostere of amide and ester groups and is a prominent feature in many functionally important molecules. nih.gov The synthesis of novel 1,5-diaryl-1H-imidazole-4-carbohydrazides from their corresponding ester intermediates demonstrates a practical route to obtaining these valuable building blocks. nih.gov This facile conversion highlights the utility of the imidazole platform in generating a library of carbohydrazide derivatives ready for further synthetic exploration. nih.gov

Table 1: Key Synthetic Transformations of the Imidazoyl-Carbohydrazide Scaffold

| Starting Moiety | Reagent(s) | Resulting Structure | Application |

|---|---|---|---|

| Carbohydrazide | Aldehydes/Ketones | Hydrazone (Schiff Base) | Intermediate for heterocycle synthesis, pharmacophore. iosrphr.orgresearchgate.net |

| Carbohydrazide | Dehydrating agents (e.g., POCl₃) | 1,3,4-Oxadiazole | Bioisostere of amides/esters, core of functional molecules. nih.gov |

Coordination Chemistry (as Ligands for Metal Complexes)

The imidazole-carbohydrazide scaffold is an excellent ligand for forming coordination complexes with a wide array of metal ions. iosrphr.orgazjournalbar.com This capability stems from the presence of multiple donor atoms—specifically the nitrogen atoms of the imidazole ring and the nitrogen and oxygen atoms of the carbohydrazide group—that can chelate to a metal center. researchgate.netnih.gov

A clear example is the synthesis of Schiff base ligands derived from the condensation of 5-phenyl-1H-imidazole-4-carbaldehyde and carbohydrazide, which subsequently form stable square pyramidal complexes with Antimony(III). iosrphr.org Beyond discrete molecular complexes, imidazole-based ligands are fundamental in constructing extended, crystalline structures known as metal-organic frameworks (MOFs). researchgate.netrsc.org In these materials, the imidazole derivative acts as a linker, bridging metal centers to create porous, three-dimensional networks with applications in gas storage, separation, and catalysis.

Table 2: Representative Metal Complexes with Imidazole-Based Ligands

| Ligand Type | Metal Ion(s) | Resulting Complex/Structure | Key Features |

|---|---|---|---|

| Imidazole-Schiff Base | Sb(III) | Square Pyramidal Complex | Ligand synthesized from imidazole-4-carbaldehyde and carbohydrazide. iosrphr.org |

| Imidazole | Cr(III), Co(II), Zn(II) | Octahedral & Tetrahedral Complexes | Ligand acts as a monodentate donor via the nitrogen atom. azjournalbar.com |